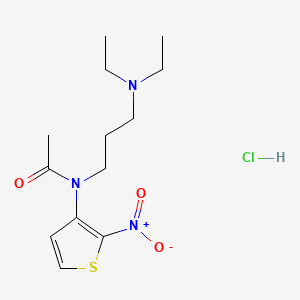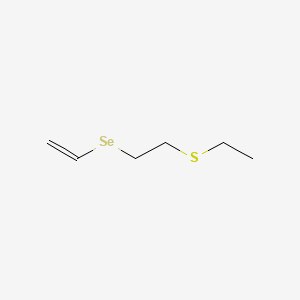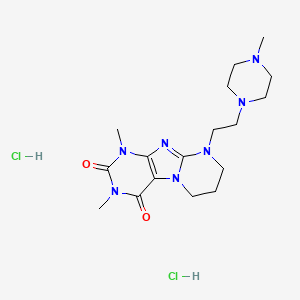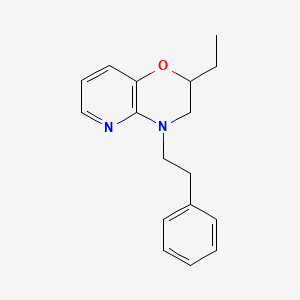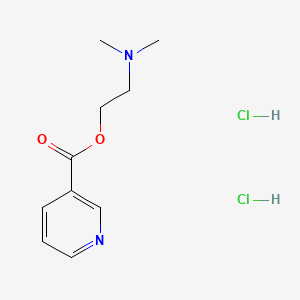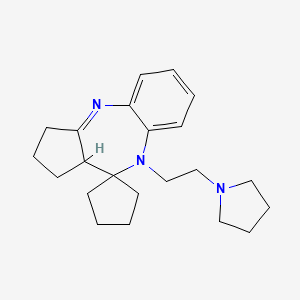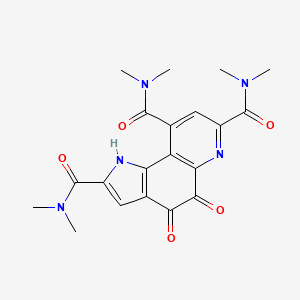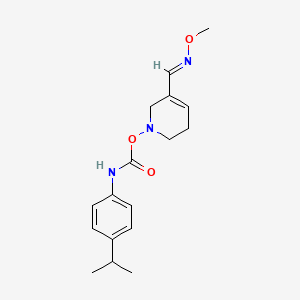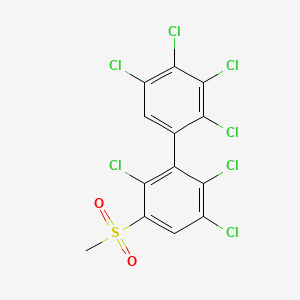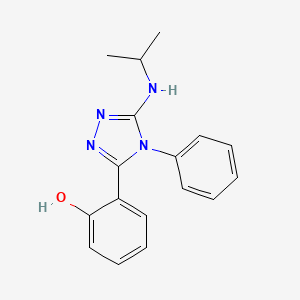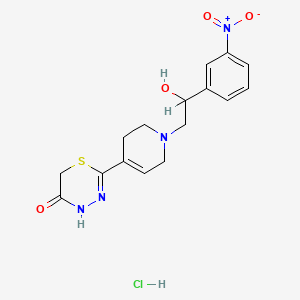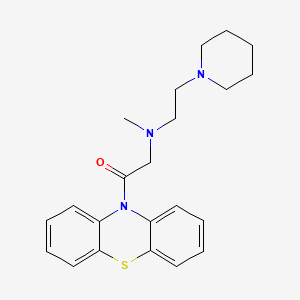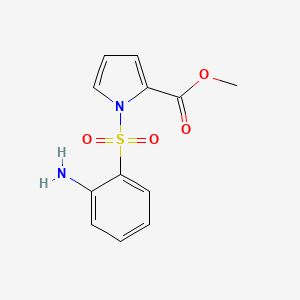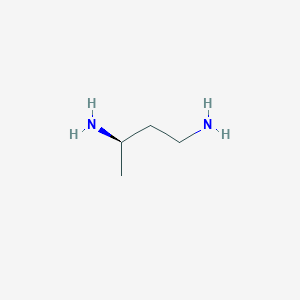
1,3-Butanediamine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-(-)-2,3-Butanediamine is a chiral diamine compound with two stereocenters. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its optical activity and is used in asymmetric synthesis and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,3R)-(-)-2,3-Butanediamine can be synthesized through several methods, including:
Enzymatic Resolution: This method involves the use of enzymes to selectively react with one enantiomer of a racemic mixture, leaving the desired enantiomer. For example, the use of lipases or esterases can achieve this resolution.
Chemical Synthesis: This involves the use of chiral starting materials or chiral catalysts to produce the desired enantiomer. One common route is the reduction of 2,3-butanedione using chiral reducing agents.
Microbial Fermentation: Certain microorganisms can be engineered to produce (2R,3R)-(-)-2,3-Butanediamine from simple sugars through fermentation processes.
Industrial Production Methods
Industrial production often involves the use of microbial fermentation due to its efficiency and cost-effectiveness. Engineered strains of bacteria such as Serratia marcescens have been shown to produce high yields of (2R,3R)-(-)-2,3-Butanediamine under optimized fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-(-)-2,3-Butanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various chiral amines, diketones, and substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
(2R,3R)-(-)-2,3-Butanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: It is used in the production of polymers, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-(-)-2,3-Butanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. For example, it can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-Butanediamine: This is the enantiomer of (2R,3R)-(-)-2,3-Butanediamine and has similar chemical properties but different biological activities.
Meso-2,3-Butanediamine: This compound has a different stereochemistry and is achiral, making it less useful in asymmetric synthesis.
(2R,3R)-2,3-Butanediol: This compound is structurally similar but has hydroxyl groups instead of amino groups, leading to different reactivity and applications.
Uniqueness
(2R,3R)-(-)-2,3-Butanediamine is unique due to its chiral nature and the presence of two stereocenters, which makes it highly valuable in the synthesis of enantiomerically pure compounds. Its ability to participate in a wide range of chemical reactions further enhances its utility in various fields of research and industry .
Properties
CAS No. |
44391-42-6 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
(3R)-butane-1,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1 |
InChI Key |
RGTXVXDNHPWPHH-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CCN)N |
Canonical SMILES |
CC(CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


